4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 332390-96-2
VCID: VC21461463
InChI: InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26)
SMILES: CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O
Molecular Formula: C20H19N3O5
Molecular Weight: 381.4g/mol

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

CAS No.: 332390-96-2

VCID: VC21461463

Molecular Formula: C20H19N3O5

Molecular Weight: 381.4g/mol

* For research use only. Not for human or veterinary use.

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid - 332390-96-2

Description

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound belonging to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties. The structure features a pyrazole ring, which is known for its versatility in drug design and development.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the reaction of appropriate pyrazole derivatives with functional groups. Techniques such as refluxing in organic solvents followed by purification processes like recrystallization or chromatography are commonly used to isolate the desired product.

Synthesis Steps:

  • Formation of Pyrazole Core: Reaction of hydrazine derivatives with carbonyl compounds.

  • Introduction of Substituents: Attachment of 3-nitrophenyl and p-tolyl groups through appropriate chemical reactions.

  • Formation of 4-Oxobutanoic Acid Chain: Incorporation of the oxobutanoic acid moiety through esterification or amidation reactions.

Characterization Techniques

Characterization of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing proton and carbon environments.

  • Infrared (IR) Spectroscopy: Helps identify functional groups based on their absorption frequencies.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

Biological Activities and Potential Applications

Research suggests that this compound exhibits promising biological activities, including anti-inflammatory and antioxidant properties. Molecular docking simulations indicate favorable interactions with biological targets, suggesting potential therapeutic applications.

Potential Applications:

  • Pharmaceuticals: As a candidate for developing new drugs with anti-inflammatory and antioxidant effects.

  • Material Science: Incorporation into materials for enhanced properties, though less explored compared to other pyrazole derivatives.

CAS No. 332390-96-2
Product Name 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Molecular Formula C20H19N3O5
Molecular Weight 381.4g/mol
IUPAC Name 4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26)
Standard InChIKey WCKYYERUSYLGRB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O
PubChem Compound 2770103
Last Modified Aug 15 2023

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